molecular formula C15H12O2S B8515427 2-Ethylsulfanylbenzo[h]chromen-4-one

2-Ethylsulfanylbenzo[h]chromen-4-one

Cat. No.: B8515427
M. Wt: 256.3 g/mol
InChI Key: CPSDPLROBHOCER-UHFFFAOYSA-N
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Description

Significance of Chromenone and Benzo[h]chromen-4-one Scaffolds in Synthetic Chemistry

The chromen-4-one, or chromone (B188151), framework is a fundamental bicyclic heterocyclic system consisting of a benzene (B151609) ring fused to a pyran-4-one ring. nih.gov This core structure is a key component in a vast array of naturally occurring compounds, most notably flavonoids, and serves as a versatile building block in synthetic organic chemistry. researchgate.netresearchgate.net The synthetic flexibility of the chromone scaffold, particularly the reactivity of its carbonyl group and the pyrone ring, allows for the construction of a diverse range of more complex heterocyclic systems. nih.gov

Expanding upon this foundational scaffold, the benzo[h]chromen-4-one system incorporates an additional benzene ring, creating a tetracyclic structure. This annulation extends the π-system of the molecule, influencing its chemical and physical properties. The benzo[h]chromen-4-one moiety is a recognized pharmacophore, and its derivatives have been the subject of extensive research. nih.gov Synthetic chemists have developed various methodologies for the construction of this scaffold, often employing multi-component reactions to achieve high yields and molecular diversity. nih.gov The inherent structural rigidity and extended aromaticity of the benzo[h]chromen-4-one framework make it an attractive target for the development of novel compounds with specific three-dimensional orientations and electronic properties.

Overview of Heterocyclic Compounds Bearing the Benzo[h]chromen-4-one Moiety

The benzo[h]chromen-4-one moiety is a constituent of numerous heterocyclic compounds that have been synthesized and investigated for their chemical and biological properties. nih.gov The versatility of this scaffold allows for the introduction of a wide array of substituents at various positions, leading to a large family of derivatives with diverse characteristics. For instance, the introduction of amino or acetylamino groups at the 2-position of the 4H-benzo[h]chromene system has been explored in the development of new chemical entities.

Furthermore, the benzo[h]chromen-4-one core can be fused with other heterocyclic rings to generate even more complex systems. Researchers have successfully synthesized derivatives where the benzo[h]chromene moiety is annulated with pyrimidine (B1678525) or triazolopyrimidine rings. These fused systems exhibit unique structural features and have been the subject of further chemical exploration. The diverse range of substituents and fused rings that can be incorporated into the benzo[h]chromen-4-one backbone underscores its importance as a versatile platform for the design and synthesis of novel heterocyclic compounds.

Structural Context of 2-Ethylsulfanylbenzo[h]chromen-4-one within the Fused Chromenone Family

This compound is a derivative of the parent benzo[h]chromen-4-one structure, distinguished by the presence of an ethylsulfanyl (-S-CH₂CH₃) group at the 2-position of the pyran-4-one ring. This substitution is significant as it introduces a sulfur atom, which can influence the electronic properties and potential reactivity of the molecule.

The core structure of this compound consists of a naphthyl unit fused with a 4-pyrone ring. The tetracyclic system is largely planar, a characteristic feature of many fused aromatic and heterocyclic compounds. The ethylsulfanyl group at the 2-position introduces a flexible ethyl chain and a sulfur atom with available lone pairs of electrons. These features can impact the molecule's conformation and its potential non-covalent interactions with other molecules. The presence of the sulfur atom also differentiates it from the more common oxygen- or nitrogen-substituted chromenones, potentially leading to unique chemical reactivity and properties.

While specific research on this compound is not extensively documented in publicly available literature, its structural components suggest areas of interest for chemical investigation. The synthesis of related thiochromenones often involves cross-coupling reactions, providing a potential route for the preparation of this compound. The combination of the rigid, aromatic benzo[h]chromen-4-one scaffold with the sulfur-containing substituent at a key position places this compound as an interesting, albeit understudied, member of the fused chromenone family.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H12O2S

Molecular Weight

256.3 g/mol

IUPAC Name

2-ethylsulfanylbenzo[h]chromen-4-one

InChI

InChI=1S/C15H12O2S/c1-2-18-14-9-13(16)12-8-7-10-5-3-4-6-11(10)15(12)17-14/h3-9H,2H2,1H3

InChI Key

CPSDPLROBHOCER-UHFFFAOYSA-N

Canonical SMILES

CCSC1=CC(=O)C2=C(O1)C3=CC=CC=C3C=C2

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization of 2 Ethylsulfanylbenzo H Chromen 4 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural determination of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For 2-Ethylsulfanylbenzo[h]chromen-4-one, both ¹H and ¹³C NMR spectroscopy are indispensable for confirming its synthesized structure.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the benzo[h]chromen-4-one core and the protons of the ethylsulfanyl group are expected. The chemical shifts (δ) of the aromatic protons typically appear in the downfield region (δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring currents. The protons of the ethyl group (-S-CH₂-CH₃) would exhibit characteristic multiplets: a quartet for the methylene (B1212753) protons (-CH₂-) adjacent to the sulfur atom and a triplet for the terminal methyl protons (-CH₃), typically in the upfield region of the spectrum. The integration of these signals would confirm the number of protons in each environment, and the coupling patterns would reveal the connectivity between adjacent protons.

No specific experimental ¹H NMR data for this compound was found in the search results. The following table is a hypothetical representation based on general principles of ¹H NMR spectroscopy for similar structures.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Hypothetical Data
8.5 - 7.5Multiplet-Aromatic Protons
3.1Quartet2H-S-CH₂ -CH₃
1.4Triplet3H-S-CH₂-CH₃

Table 1: Hypothetical ¹H NMR Data for this compound.

Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The carbonyl carbon (C=O) of the chromen-4-one moiety is characteristically found at a very downfield chemical shift (typically δ > 170 ppm). The sp²-hybridized carbons of the aromatic rings and the C=C double bond would resonate in the region of δ 110-160 ppm. The sp³-hybridized carbons of the ethylsulfanyl group would appear in the upfield region, with the carbon directly attached to the sulfur atom appearing more downfield than the terminal methyl carbon.

No specific experimental ¹³C NMR data for this compound was found in the search results. The following table is a hypothetical representation based on typical ¹³C NMR chemical shifts for analogous compounds.

Chemical Shift (δ, ppm)Assignment
Hypothetical Data
> 170C=O
160 - 110Aromatic and Olefinic Carbons
~30-S-CH₂ -CH₃
~15-S-CH₂-CH₃

Table 2: Hypothetical ¹³C NMR Data for this compound.

Vibrational Spectroscopy for Molecular Structure Characterization

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The FT-IR spectrum of this compound would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1690 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the chromenone core would appear in the 1600-1450 cm⁻¹ region. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C-S stretching vibration is typically weaker and appears in the fingerprint region of the spectrum.

No specific experimental FT-IR data for this compound was found in the search results. The following table is a hypothetical representation based on characteristic infrared absorption frequencies.

Wavenumber (cm⁻¹)IntensityAssignment
Hypothetical Data
3100 - 3000MediumAromatic C-H Stretch
3000 - 2850MediumAliphatic C-H Stretch
1690 - 1650StrongC=O Stretch
1600 - 1450Medium-StrongAromatic C=C Stretch
~700Weak-MediumC-S Stretch

Table 3: Hypothetical FT-IR Data for this compound.

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For this compound, the C=C stretching vibrations of the aromatic system and the C-S bond would be expected to give rise to distinct Raman signals. The symmetric vibrations of the fused ring system would also be Raman active and could provide valuable structural information.

No specific experimental Raman data for this compound was found in the search results.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Absorption Studies

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The extended π-conjugated system of the benzo[h]chromen-4-one core in this compound is expected to give rise to characteristic absorption bands. Typically, π → π* transitions in such conjugated systems result in strong absorption bands in the UV region (200-400 nm). The presence of the sulfur atom, with its lone pairs of electrons, may also lead to n → π* transitions, which are generally weaker and appear at longer wavelengths. The position and intensity of these absorption maxima (λmax) are sensitive to the solvent polarity and the presence of substituents on the chromophore.

No specific experimental UV-Vis data for this compound was found in the search results. The following table is a hypothetical representation based on the UV-Vis spectra of similar chromenone derivatives.

λmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventAssignment
Hypothetical Data
~250HighEthanolπ → π
~340MediumEthanolπ → π
~400LowEthanoln → π*

Table 4: Hypothetical UV-Vis Absorption Data for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places), HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. This precision is critical for confirming the identity of newly synthesized compounds like this compound.

The molecular formula for this compound is C₁₅H₁₂O₂S. The theoretical exact mass for its protonated molecular ion [M+H]⁺ can be calculated by summing the precise masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O, and ³²S). This calculated value serves as a benchmark against which the experimentally measured m/z is compared. A close agreement between the theoretical and observed values, typically within a few parts per million (ppm), provides high confidence in the assigned molecular formula. Gas chromatography coupled with electron ionization high-resolution mass spectrometry (GC-EI-HR-MS) is one advanced method for such analyses.

Table 1: HRMS Data for Molecular Formula Confirmation of this compound This table presents the calculated theoretical value for illustrative purposes, as specific experimental data was not available in the searched literature.

Molecular FormulaIonCalculated m/zObserved m/zMass Error (ppm)
C₁₅H₁₂O₂S[M+H]⁺257.0631N/AN/A

X-ray Diffraction (XRD) for Solid-State Structure Determination

While specific crystallographic data for this compound is not publicly available, analysis of related benzo[h]chromene and chromenone derivatives provides a strong basis for predicting its solid-state characteristics. For instance, many chromenone derivatives crystallize in common crystal systems such as monoclinic or triclinic. The analysis would reveal the planarity of the fused ring system and the orientation of the ethylsulfanyl substituent. Hirshfeld surface analysis is often employed in conjunction with XRD data to quantify the different types of intermolecular contacts that stabilize the crystal lattice.

Table 2: Representative Crystallographic Data for a Related Benzo[h]chromene Derivative This data is illustrative and based on published structures of similar compounds to demonstrate the type of information obtained from an XRD study.

ParameterValue
Chemical FormulaC₁₈H₁₄O₄
Crystal SystemTriclinic
Space GroupP-1
a (Å)4.2781 (4)
b (Å)10.7096 (9)
c (Å)15.3525 (13)
α (°)84.816 (3)
β (°)86.728 (3)
γ (°)83.925 (3)
Volume (ų)695.79 (11)
Z2

Advanced Spectroscopic Techniques and Emerging Methodologies for Chromenone Analysis

Beyond routine characterization, a range of advanced and emerging spectroscopic techniques can provide deeper insights into the structure, dynamics, and properties of chromenone derivatives. These methods are crucial for understanding the subtle structural nuances that can influence biological activity or material properties.

Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Tandem Mass Spectrometry (UHPLC-HRMS/MS) has become a cornerstone for the chemical fingerprinting of complex mixtures containing chromenone-related compounds. This technique allows for the separation and identification of compounds, providing structural information based on fragmentation patterns.

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, such as 2D NMR, provides detailed information about the connectivity and spatial relationships of atoms within a molecule. For a structure like this compound, 2D NMR experiments (e.g., COSY, HSQC, HMBC) would be essential for unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the benzo[h]chromen-4-one core.

Vibrational spectroscopy techniques, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probe the vibrational modes of molecules, offering information on functional groups and chemical bonds. Advanced methods like Surface-Enhanced Raman Spectroscopy (SERS) can dramatically amplify the Raman signal of molecules adsorbed on metal surfaces, enabling highly sensitive analysis. Furthermore, the combination of different spectroscopic analyses, such as with X-ray diffraction, can yield a more complete understanding of a material's characteristics. These emerging methodologies are continually expanding the analytical toolkit for the comprehensive characterization of complex heterocyclic systems like chromenones.

Computational and Theoretical Investigations of 2 Ethylsulfanylbenzo H Chromen 4 One

Density Functional Theory (DFT) Calculations for Geometrical and Electronic Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a robust framework for predicting the geometric and electronic properties of molecules. researchgate.net For 2-Ethylsulfanylbenzo[h]chromen-4-one, DFT calculations are employed to determine its most stable three-dimensional conformation, a process known as geometry optimization. This is typically performed using a hybrid functional, such as B3LYP, combined with a suitable basis set like 6-31G* or higher, which provides a reliable balance between computational cost and accuracy. researchgate.net

The optimization process systematically alters the molecule's geometry to find the lowest energy state on the potential energy surface. The resulting structure reveals crucial data, including bond lengths, bond angles, and dihedral angles, which define the molecule's shape. The benzo[h]chromen-4-one core is expected to be largely planar, while the ethylsulfanyl group at the 2-position will adopt a conformation that minimizes steric hindrance. These optimized coordinates are fundamental for all subsequent computational analyses, including the examination of molecular orbitals and charge distribution.

Table 1: Representative Predicted Geometrical Parameters for this compound
ParameterBond/AtomsPredicted Value
Bond Length C2-S~1.77 Å
S-C(ethyl)~1.82 Å
C4=O~1.23 Å
C4a-C10b (fusion)~1.42 Å
Bond Angle C2-S-C(ethyl)~103°
O=C4-C4a~122°
Dihedral Angle C3-C2-S-C(ethyl)~85°

Note: These values are illustrative, based on typical results from DFT/B3LYP calculations for similar heterocyclic compounds, and serve to represent the type of data obtained from geometry optimization.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. libretexts.org These orbitals are at the "frontier" of electron occupation and are the primary participants in chemical reactions. libretexts.orglibretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor in chemical reactions. libretexts.org Its energy level is related to the molecule's ionization potential and its susceptibility to electrophilic attack. For a molecule like this compound, the HOMO is expected to be distributed across the electron-rich regions of the molecule. This typically includes the fused aromatic rings of the naphthyl group and the sulfur atom of the ethylsulfanyl substituent, which possesses lone pairs of electrons. The electron density of the HOMO is generally located on the donor group and the π-linker in related dye molecules. researchgate.net This distribution indicates that these sites are the most probable locations for an electrophilic attack.

The LUMO is the innermost orbital without electrons and serves as the electron acceptor. libretexts.org Its energy level is associated with the electron affinity of the molecule. In reactions, the LUMO accepts electrons from a nucleophile. For this compound, the LUMO is anticipated to be localized primarily on the pyran-4-one ring, particularly over the α,β-unsaturated ketone system (O=C4-C4a=C10b). This region is electron-deficient and thus represents the most likely site for nucleophilic attack. In similar D–π–A systems, the LUMO's electron density is often located on the electron-withdrawing unit and the π-linker. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity. wikipedia.org A large energy gap implies high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. This energy gap is also fundamental to the molecule's electronic absorption properties, as the lowest energy electronic transition often corresponds to the HOMO→LUMO excitation. For benzo[h]chromene derivatives, this gap is a key parameter in evaluating their electronic and photophysical properties. researchgate.net

Table 2: Representative FMO Energy Parameters
ParameterPredicted Energy (eV)
EHOMO-6.2 eV
ELUMO-2.1 eV
Energy Gap (ΔE)4.1 eV

Note: These values are representative examples for chromone-type systems and illustrate the typical output of FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule. It is an invaluable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of varying electrostatic potential on the molecule's van der Waals surface, typically using a color spectrum.

For this compound, the MEP map would reveal distinct regions of charge:

Negative Potential (Red/Yellow): These electron-rich areas are prone to electrophilic attack. The most negative potential is expected to be localized around the carbonyl oxygen atom (at the 4-position) due to its high electronegativity and the presence of lone pairs.

Positive Potential (Blue): These electron-deficient regions are susceptible to nucleophilic attack. Positive potential would likely be observed on the hydrogen atoms and potentially on the carbon atom of the carbonyl group (C4).

Neutral Potential (Green): These regions, typically the aromatic rings, have a balanced charge distribution.

The MEP map provides a clear, intuitive picture of the molecule's reactivity, complementing the insights gained from FMO analysis.

Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Intermolecular Interactions

Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a DFT calculation into a more intuitive, localized Lewis-like bonding picture of electron pairs in bonds and lone pairs. wisc.edujuniperpublishers.com This method is particularly useful for quantifying intramolecular and intermolecular interactions, such as charge transfer and hyperconjugation. researchgate.net

The analysis examines the interactions between filled "donor" NBOs (bonds or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). The strength of these interactions is evaluated using second-order perturbation theory, which calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction.

In this compound, significant delocalization interactions are expected, including:

Donation from the lone pairs of the pyran oxygen (O1) and the carbonyl oxygen (O4) into the antibonding π* orbitals of the adjacent C=C and C=O bonds.

Donation from the lone pairs of the sulfur atom into the π* orbitals of the chromene ring system.

Delocalization of π-electrons across the entire fused aromatic system.

Table 3: Representative NBO Donor-Acceptor Interactions and Stabilization Energies
Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)
LP (S)π* (C2-C3)~5-10
LP (O1)π* (C10b-C10a)~15-25
π (C5-C6)π* (C6a-C7)~18-22

Note: LP denotes a lone pair. E(2) values are hypothetical and represent typical stabilization energies for such intramolecular charge-transfer interactions in conjugated systems.

Based on a comprehensive search of available information, it has been determined that there are no specific computational or theoretical investigation studies published in the accessible literature that focus solely on the chemical compound “this compound”.

As a result, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict outline provided in the user's instructions. The creation of content for the specified sections and subsections, including data tables and detailed research findings, requires publicly available research data that does not currently exist for this particular compound.

Any attempt to generate the requested article would necessitate using data from analogous but different compounds, which would violate the explicit instruction to focus solely on “this compound”. Therefore, the request to generate an article on this subject cannot be fulfilled at this time.

Reactivity and Synthetic Utility of 2 Ethylsulfanylbenzo H Chromen 4 One and Its Core Scaffold

Chemical Transformations of the Benzo[h]chromen-4-one Core

The benzo[h]chromen-4-one scaffold is a complex heterocyclic system featuring a fused naphthalene (B1677914) ring, a pyran ring, and a conjugated ketone. This arrangement results in multiple reactive sites susceptible to various chemical transformations.

Electrophilic aromatic substitution (SEAr) is a characteristic reaction of aromatic systems. msu.edu In the benzo[h]chromen-4-one core, the fused benzene (B151609) and naphthalene rings are the primary sites for such reactions, including nitration, halogenation, and sulfonation. msu.edumasterorganicchemistry.comyoutube.com The position of the incoming electrophile is directed by the existing substituents on the aromatic rings.

The pyranone portion of the molecule generally deactivates the fused aromatic system towards electrophilic attack due to the electron-withdrawing nature of the carbonyl group. However, the fused aromatic rings remain sufficiently nucleophilic to react under appropriate conditions. The directing influence of the ether oxygen and the carbonyl group, along with the inherent reactivity of the naphthalene system, dictates the regioselectivity of these substitutions. For a standard chromone (B188151), electrophilic attack, such as nitration with fuming nitric acid and sulfuric acid, tends to occur at the 6-position. tutorsglobe.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Benzo[h]chromen-4-one Core
Reaction TypeReagentsProbable Position of SubstitutionRationale
Nitration HNO₃ / H₂SO₄C-6The carbonyl group deactivates the ring, but the ether oxygen directs ortho/para. The C-6 position is para to the oxygen and less sterically hindered.
Halogenation Br₂ / FeBr₃ or Cl₂ / AlCl₃C-6Similar directing effects as nitration. The catalyst generates a potent electrophile (Br⁺ or Cl⁺) that attacks the activated positions of the aromatic system. msu.eduyoutube.com
Sulfonation Fuming H₂SO₄ (SO₃)C-6The reaction introduces a sulfonic acid group (-SO₃H), typically at positions influenced by both electronic and steric factors. masterorganicchemistry.com
Friedel-Crafts Acylation RCOCl / AlCl₃C-6Introduces an acyl group. The reaction is sensitive to the deactivating effect of the carbonyl group, often requiring forcing conditions.

The chromenone core possesses two main electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon (C-4) and the C-2 position, which is part of an α,β-unsaturated system.

Attack at C-4 (Carbonyl Carbon): Hard nucleophiles, such as Grignard reagents, can attack the carbonyl carbon directly in a 1,2-addition reaction. tutorsglobe.commasterorganicchemistry.com This process disrupts the aromaticity of the pyranone ring and, after protonation, leads to the formation of a tertiary alcohol.

Attack at C-2 (Conjugate Addition): Softer nucleophiles often favor a 1,4-conjugate addition (Michael addition) by attacking the C-2 position. tutorsglobe.comnih.gov This reaction is characteristic of α,β-unsaturated ketones. The initial attack forms an enolate intermediate, which can then be protonated.

Ring-Opening Reactions: Many nucleophilic reactions with chromones, particularly with strong nucleophiles like hydroxide (B78521) ions, primary amines, or hydrazines, can lead to the opening of the pyran ring. tutorsglobe.comcore.ac.ukthieme-connect.com The reaction is typically initiated by a nucleophilic attack at the C-2 position, which cleaves the C2-O bond and results in the formation of substituted phenolic compounds. core.ac.ukarabjchem.org The regioselectivity of these reactions can be influenced by substituents at the C-3 position. beilstein-journals.org

The redox chemistry of the chromenone core centers on the α,β-unsaturated ketone of the pyran ring.

Reduction: The chromenone moiety can be selectively reduced under various conditions. Catalytic hydrogenation (e.g., H₂/Pd-C) can reduce both the C2-C3 double bond and the C-4 carbonyl group. More selective reducing agents can target specific functionalities. For instance, sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent capable of reducing the carbonyl group to a secondary alcohol without affecting the double bond. youtube.com In contrast, stronger reducing agents like lithium aluminum hydride (LiAlH₄) can achieve the same reduction. youtube.comyoutube.com

Oxidation: The benzo[h]chromen-4-one core is generally resistant to oxidation due to its aromatic character. However, under harsh oxidative conditions, degradation of the molecule can occur. Specific oxidizing agents can react if there are activating groups present on the aromatic rings, but the core heterocyclic system itself is relatively stable.

Reactivity of the Ethylsulfanyl Moiety

The ethylsulfanyl (-S-CH₂CH₃) group at the C-2 position is a versatile functional group with a nucleophilic sulfur atom that readily participates in oxidation and alkylation reactions.

The sulfur atom in the ethylsulfanyl group can be sequentially oxidized to form the corresponding sulfoxide (B87167) and sulfone. This is one of the most common transformations for thioethers. acsgcipr.org The degree of oxidation can be controlled by the choice of oxidant and the reaction conditions. organic-chemistry.org

Oxidation to Sulfoxide: Selective oxidation to the sulfoxide level can be achieved using a controlled amount (typically one equivalent) of an oxidizing agent. acsgcipr.org A widely used and environmentally benign oxidant for this purpose is hydrogen peroxide (H₂O₂), often in a solvent like acetic acid. nih.gov This method provides high selectivity and excellent yields. nih.gov Other reagents like meta-chloroperoxybenzoic acid (m-CPBA) are also effective.

Oxidation to Sulfone: Further oxidation of the sulfoxide to the sulfone requires stronger oxidizing conditions or an excess of the oxidizing agent (typically two or more equivalents). researchgate.net Reagents such as excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or various peroxy acids can accomplish this transformation. acsgcipr.orgorganic-chemistry.org The oxidation from sulfoxide to sulfone is generally more challenging than the initial oxidation of the sulfide. researchgate.net

Table 2: Common Conditions for the Oxidation of Thioethers
Target ProductOxidizing AgentTypical ConditionsSelectivity
Sulfoxide Hydrogen Peroxide (H₂O₂)1 equivalent, often in AcOH, room temperatureHigh selectivity for sulfoxide. nih.gov
Sulfoxide m-CPBA1 equivalent, CH₂Cl₂, 0 °C to room temperatureGood selectivity, but over-oxidation is possible.
Sulfone Hydrogen Peroxide (H₂O₂)>2 equivalents, often with heating or catalystGenerally provides high yields of the sulfone. mdpi.com
Sulfone Potassium Permanganate (KMnO₄)Stoichiometric amount, various solventsStrong oxidant, can be difficult to control.

The lone pair of electrons on the sulfur atom of the ethylsulfanyl group makes it nucleophilic, allowing it to react with electrophiles such as alkyl halides in SN2 reactions. mdpi.com This reaction results in the formation of a trialkylsulfonium salt, a positively charged species where the sulfur atom is bonded to three carbon atoms. nih.gov

These sulfonium (B1226848) salts are themselves valuable synthetic intermediates. They can act as potent alkyl-transfer agents, reacting with a wide range of nucleophiles. researchgate.net The formation of the sulfonium salt activates the alkyl groups attached to the sulfur, making them susceptible to nucleophilic displacement.

Thiol-Michael Addition Reactions (related to general sulfur chemistry)

While specific studies on Thiol-Michael additions directly involving 2-Ethylsulfanylbenzo[h]chromen-4-one are not extensively documented, the general principles of sulfur chemistry and the reactivity of similar α,β-unsaturated systems provide a strong basis for predicting its behavior. The sulfur atom in the ethylsulfanyl group possesses lone pairs of electrons, rendering it nucleophilic and capable of participating in various reactions.

One of the key reactions involving thioethers is their potential to undergo Michael additions if the sulfur is part of a thiol. In the context of the target molecule, the ethylsulfanyl group itself is not a Michael donor. However, the chromenone scaffold contains a Michael acceptor, the α,β-unsaturated ketone. Therefore, the core scaffold is susceptible to Thiol-Michael additions with external thiols.

The general mechanism for a base-catalyzed Thiol-Michael addition to a chromenone system is depicted below:

StepDescription
1. Thiolate Formation A base abstracts the acidic proton from a thiol (R-SH) to generate a highly nucleophilic thiolate anion (R-S⁻).
2. Nucleophilic Attack The thiolate anion attacks the β-carbon of the α,β-unsaturated ketone in the chromenone ring.
3. Protonation The resulting enolate intermediate is protonated to yield the final Michael adduct.

This reaction is a powerful tool for C-S bond formation and the introduction of sulfur-containing moieties into the chromenone framework. The reaction conditions are typically mild, often employing weak bases like triethylamine (B128534) or sodium carbonate at room temperature.

Cycloaddition and Annulation Reactions Involving the Chromenone System

The benzo[h]chromen-4-one scaffold is a valuable participant in cycloaddition and annulation reactions, leading to the formation of polycyclic and complex heterocyclic systems. The embedded α,β-unsaturated ketone can act as a dienophile or a dipolarophile in these transformations.

Diels-Alder Reactions: The double bond within the pyranone ring of this compound can participate as a dienophile in [4+2] cycloaddition reactions with various dienes. This reaction provides a direct route to the synthesis of fused six-membered rings. The regioselectivity and stereoselectivity of the Diels-Alder reaction are governed by the electronic nature of both the diene and the dienophile.

1,3-Dipolar Cycloadditions: The electron-deficient double bond of the chromenone system is also a competent dipolarophile for 1,3-dipolar cycloaddition reactions. This class of reactions allows for the construction of five-membered heterocyclic rings fused to the chromenone core. For instance, reaction with azides would lead to triazoles, while nitrile oxides would yield isoxazoles. A study on the 1,3-dipolar cycloaddition of benzothiazolium ylides with 3-nitrochromenes demonstrated a highly diastereoselective reaction, which suggests that the chromene system can effectively control the stereochemical outcome of such transformations. rsc.org

Annulation Strategies: Annulation reactions provide another powerful avenue for elaborating the benzo[h]chromen-4-one core. These reactions involve the formation of a new ring fused to the existing scaffold in a single synthetic operation. Cascade annulation strategies have been developed for the expeditious assembly of related hydroxybenzo[c]chromen-6-ones, highlighting the utility of chromenone-type structures in building complex polycyclic frameworks. jmbfs.orgnih.gov

Applications in the Construction of Complex Heterocyclic Frameworks

The reactivity of the this compound scaffold makes it a valuable precursor for the synthesis of a diverse array of complex heterocyclic frameworks. The ability to participate in cycloaddition and annulation reactions, coupled with the potential for functionalization of the ethylsulfanyl group, opens up numerous synthetic possibilities.

The benzo[h]chromene moiety itself is a key structural feature in a variety of biologically active compounds. nih.govnih.gov By using this compound as a starting material, medicinal chemists can access novel analogs with potentially enhanced or modulated biological activities. For example, the synthesis of benzo[d]chromeno[3',4':3,4]pyrrolo[2,1-b]thiazoles has been achieved through a cycloaddition reaction, demonstrating the feasibility of constructing intricate, multi-ring systems from chromene precursors. rsc.orgscispace.com

The following table summarizes some of the complex heterocyclic systems that could potentially be accessed from the this compound scaffold based on its inherent reactivity.

Reaction TypeReactantResulting Heterocyclic System
Diels-Alder ReactionSubstituted dieneFused polycyclic systems containing a cyclohexene (B86901) ring
1,3-Dipolar CycloadditionAzideFused triazole derivatives
1,3-Dipolar CycloadditionNitrile oxideFused isoxazole (B147169) derivatives
Annulation ReactionAppropriate bifunctional reagentFused polycyclic aromatic or heteroaromatic systems

Rational Design Strategies for Analog Development

The benzo[h]chromen-4-one scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This makes it an attractive starting point for the rational design of new therapeutic agents. Structure-activity relationship (SAR) studies on related benzo[h]chromene derivatives have provided valuable insights for the design of new analogs with improved potency and selectivity. nih.govresearchgate.netresearchgate.net

Pharmacophore Modeling: A key strategy in rational drug design is the development of a pharmacophore model, which defines the essential three-dimensional arrangement of functional groups required for biological activity. For the benzo[h]chromen-4-one scaffold, a pharmacophore model would likely include the planar aromatic system, the hydrogen bond accepting carbonyl group, and the potential for hydrophobic interactions with the fused benzene rings. The 2-ethylsulfanyl group offers an additional vector for modification, allowing for the exploration of steric and electronic effects in this region of the molecule.

Structure-Activity Relationship (SAR) Studies: SAR studies on a series of 2-amino-4H-benzo[h]chromene derivatives have shown that the nature of the substituents at the 2- and 3-positions, as well as fused rings at these positions, significantly influences their antitumor activity. nih.govresearchgate.netresearchgate.net For this compound, systematic modification of the ethyl group (e.g., replacement with other alkyl, aryl, or functionalized groups) would be a logical approach to probe the SAR of the 2-position.

Computational Modeling: Molecular docking and other computational techniques can be employed to predict the binding affinity of this compound analogs to specific biological targets. These in silico methods can help prioritize the synthesis of compounds with the highest likelihood of exhibiting the desired biological activity, thereby streamlining the drug discovery process.

Design StrategyApproachApplication to this compound
Pharmacophore Modeling Identify key structural features for biological activity.Define the role of the benzo[h]chromen-4-one core and the 2-ethylsulfanyl group in target binding.
Structure-Activity Relationship (SAR) Systematically modify the chemical structure and assess the impact on activity.Synthesize and test analogs with different substituents on the ethylsulfanyl group and the aromatic rings.
Computational Modeling Use computer simulations to predict binding interactions.Docking studies to guide the design of analogs with improved affinity for a specific protein target.

Future Research Directions and Perspectives in Benzo H Chromen 4 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies for Benzo[h]chromen-4-ones

The future of synthesizing 2-Ethylsulfanylbenzo[h]chromen-4-one and its analogs lies in the adoption of green and sustainable chemistry principles. Traditional synthetic routes often involve hazardous reagents and generate significant waste, prompting a shift towards more environmentally benign methods.

Key areas of development include:

One-Pot Multicomponent Reactions (MCRs): These reactions are highly efficient as they combine multiple reactants in a single step without isolating intermediates. For instance, a one-pot, three-component condensation of 1-naphthol (B170400), an appropriate aldehyde, and a molecule to provide the C2 and C3 units of the pyran ring can be employed. Research is focused on using green catalysts like Rochelle salt or sucrose in eco-friendly solvents such as water or ethanol to improve yields and reduce environmental impact.

Microwave and Ultrasound-Assisted Synthesis: These innovative techniques can significantly reduce reaction times, increase product yields, and often allow for solvent-free conditions. The application of microwave irradiation has been successfully used for the synthesis of 4H-benzo[h]chromene derivatives.

Benign Catalysts and Solvents: A major thrust is the replacement of toxic catalysts and solvents with sustainable alternatives. This includes using biodegradable catalysts and green solvents like water and ethanol, which are inexpensive and environmentally safe.

Table 1: Comparison of Conventional vs. Green Synthetic Methodologies for Benzo[h]chromen-4-ones
ParameterConventional SynthesisGreen Synthesis (e.g., MCRs, Microwave)
Efficiency Often multi-step, lower yieldsHigh yields in a single step
Reaction Time Hours to daysMinutes to hours
Solvents/Catalysts Often hazardous and toxicBenign solvents (water, ethanol), reusable catalysts
Waste Production Significant by-product and solvent wasteMinimal waste, high atom economy
Energy Consumption Requires prolonged heatingMore energy-efficient (e.g., microwave irradiation)

Advanced Computational Approaches for Predictive Design and Mechanistic Understanding

Computational chemistry is an indispensable tool for accelerating the discovery and development of new benzo[h]chromen-4-one derivatives. Techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are pivotal in this domain.

Future computational research will likely focus on:

Predictive Modeling: Using DFT, researchers can predict the molecular geometries, electronic properties, and vibrational spectra of novel compounds like this compound before synthesis. This allows for the in silico screening of large libraries of virtual compounds to identify candidates with desired properties, saving significant time and resources.

Mechanistic Insights: Computational studies can elucidate complex reaction mechanisms, helping to optimize reaction conditions and improve yields.

Molecular Docking: For medicinal chemistry applications, molecular docking simulations can predict how benzo[h]chromen-4-one derivatives will bind to biological targets, such as enzymes or receptors. This is crucial for understanding their potential therapeutic effects and for designing more potent and selective drugs. For example, docking studies have been used to predict the interaction of chromenone derivatives with targets like acetylcholinesterase and aurora kinase A.

Exploration of Unique Reactivity Profiles of Sulfur-Containing Chromenones

The presence of a sulfur atom, as in the ethylsulfanyl group of this compound, imparts unique chemical properties that are a rich area for future exploration. Sulfur's ability to exist in multiple oxidation states and its distinct electronegativity compared to oxygen can lead to novel reactivity.

Key research avenues include:

Reactivity of the Thioether Group: The thioether linkage is a site of significant chemical reactivity. Future studies will explore its oxidation to sulfoxides and sulfones, its role in metal complexation, and its influence on the electronic properties of the entire chromenone system. The thioether moiety is known to be more reactive than its ether analog.

Influence on Biological Activity: The sulfur atom can significantly impact the molecule's interaction with biological systems. For instance, heterocyclic thioether moieties have been shown to contribute to the antitumor activities of chromones.

Catenation and Bonding: A distinctive property of sulfur is its ability to form chains (catenate). Research could explore the synthesis of novel dimeric or polymeric structures linked through sulfur bridges, potentially leading to new materials with unique optical or electronic properties.

Rational Design Principles for Structure-Property Optimization

Rational design involves the deliberate modification of a molecule's structure to enhance its desired properties, a strategy heavily reliant on understanding structure-activity relationships (SAR) and structure-property relationships. For this compound, this approach can be used to optimize it for various applications.

Future directions in rational design will involve:

Systematic Structural Modification: This involves synthesizing a series of analogs where specific parts of the molecule, such as the ethylsulfanyl group or substituents on the benzo ring, are systematically varied. The resulting changes in properties (e.g., biological activity, fluorescence) are then carefully measured.

SAR Studies: By correlating structural changes with biological activity, researchers can build robust SAR models. For example, studies on related chromones have shown that the presence of electron-releasing or electron-withdrawing groups at specific positions can dramatically increase or decrease their therapeutic efficacy.

Lipophilicity and Bioavailability: The introduction of groups like the ethylsulfanyl moiety can alter the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. Future work will focus on fine-tuning these properties to develop drug candidates with better bioavailability.

Integration of Experimental and Computational Approaches in Chromenone Research

The most powerful advances in the study of this compound and related compounds will come from the synergistic integration of experimental and computational methods. This combined approach allows for a cycle of prediction, synthesis, and validation that is far more efficient than either method alone.

The integrated workflow typically involves:

Computational Prediction: A library of virtual benzo[h]chromen-4-one derivatives is designed and screened in silico to identify candidates with promising properties. DFT calculations can predict electronic characteristics, while molecular docking can estimate binding affinity to a target protein.

Experimental Synthesis: The most promising candidates identified through computation are then synthesized in the laboratory using efficient and sustainable methods.

Experimental Validation: The synthesized compounds are tested to validate the computational predictions. This can involve spectroscopic analysis to confirm the structure and biological assays to measure activity.

Iterative Refinement: The experimental results are used to refine the computational models, leading to more accurate predictions in the next cycle of design. This iterative process accelerates the discovery of molecules with optimized properties.

By combining these approaches, researchers can gain deeper insights into the molecular mechanisms of action and rationally design the next generation of benzo[h]chromen-4-one-based compounds for a wide range of applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Ethylsulfanylbenzo[h]chromen-4-one, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis typically involves Claisen-Schmidt condensation or cyclization reactions. For example, chromen-4-one derivatives are synthesized via base-catalyzed condensation of substituted acetophenones with aldehydes, followed by cyclization. Ethylsulfanyl groups can be introduced via nucleophilic substitution using ethanethiol or its derivatives under inert atmospheres. Optimization of solvents (e.g., ethanol, DMSO) and catalysts (e.g., NaOH, morpholine) is critical for yield improvement. Reaction temperatures above 80°C often favor cyclization but may require reflux conditions .

Q. How is this compound characterized structurally, and what spectroscopic techniques are prioritized?

  • Methodological Answer: Characterization employs UV-Vis (λmax ~320 nm for chromen-4-one core), FT-IR (C=O stretch ~1670–1680 cm<sup>−1</sup>), and <sup>1</sup>H/<sup>13</sup>C NMR. Key NMR signals include the ethylsulfanyl proton triplet (δ ~1.3–1.5 ppm for CH3) and singlet for the chromen-4-one carbonyl (δ ~180–185 ppm in <sup>13</sup>C). Mass spectrometry (ESI-MS) confirms molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z ~281 for C17H15NO3S) .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer: Standard assays include:

  • Antimicrobial : Broth microdilution (MIC determination against S. aureus or E. coli).
  • Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Enzyme inhibition : DNA-PK inhibition assays using fluorescence-based kinase activity kits (IC50 values compared to reference inhibitors like NU7026) .

Advanced Research Questions

Q. How can structural ambiguities in this compound derivatives be resolved using computational methods?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict electronic transitions and optimize molecular geometry. Excited-state intramolecular proton transfer (ESIPT) simulations clarify fluorescence properties. Molecular docking (AutoDock Vina) identifies binding poses in biological targets (e.g., DNA-PK catalytic subunit) using PDB structures (e.g., 1JW4) .

Q. What strategies address contradictory data in structure-activity relationships (SAR) for chromen-4-one derivatives?

  • Methodological Answer: Contradictions (e.g., variable IC50 values for halogenated analogs) are resolved by:

  • Meta-analysis : Pooling data from multiple studies to identify trends (e.g., para-substituted halogens enhance DNA-PK inhibition).
  • Isosteric replacement : Substituting ethylsulfanyl with morpholinyl or trichloromethyl groups to compare steric/electronic effects.
  • Co-crystallization : Solving X-ray structures of ligand-enzyme complexes to validate binding modes .

Q. How can SHELX software be applied to refine challenging crystallographic data for this compound?

  • Methodological Answer: SHELXL refines high-resolution (<1.5 Å) single-crystal X-ray data. For twinned or low-resolution data, SHELXD/SHELXE resolve phase problems via dual-space methods. Key steps:

  • Data scaling : Use HKL-2000 for absorption correction.
  • Twin refinement : Apply TWIN/BASF commands for non-merohedral twinning.
  • Validation : Check Rint (<5%) and Flack parameter for enantiopurity .

Q. What in silico approaches predict the pharmacokinetic profile of this compound?

  • Methodological Answer: SwissADME or pkCSM predicts:

  • Lipophilicity : LogP ~2.8 (moderate blood-brain barrier penetration).
  • Metabolism : CYP3A4/2D6 interactions flagged via substrate likelihood scores.
  • Toxicity : ProTox-II assesses hepatotoxicity (e.g., mitochondrial membrane disruption) .

Q. How do substituent electronic effects modulate the UV-Vis absorption of this compound?

  • Methodological Answer: Electron-donating groups (e.g., ethylsulfanyl) redshift λmax via conjugation with the chromen-4-one core. Time-Dependent DFT (TD-DFT) calculates vertical excitations (e.g., π→π* transitions at ~320 nm). Solvatochromic shifts in polar solvents (e.g., DMSO vs. ethanol) are quantified using the Lippert-Mataga equation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.